N-Acetyl-S-propyl-L-cysteine

Description

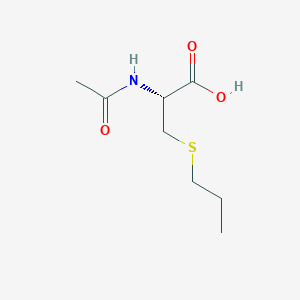

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162602 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-54-1 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylmercapturic acid chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, Metabolism, and Analysis of a Key Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylmercapturic acid, chemically known as N-acetyl-S-propyl-L-cysteine, is a metabolite of significant interest in the fields of toxicology, pharmacology, and clinical diagnostics. As a member of the mercapturic acid class of compounds, it represents a key endpoint in the detoxification pathway of various xenobiotics, most notably propyl halides and related compounds. The presence and concentration of propylmercapturic acid in biological fluids, primarily urine, serve as a reliable biomarker for assessing exposure to these potentially harmful substances. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to propylmercapturic acid, intended to support researchers, scientists, and professionals in drug development and occupational health.

Chemical Structure and Identification

Propylmercapturic acid is the N-acetylated S-conjugate of propylcysteine. Its formation is a result of the mercapturic acid pathway, a critical phase II detoxification route in mammals.

Chemical Name: this compound

Synonyms: Propylmercapturic Acid, (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid

Table 1: Chemical Identifiers for Propylmercapturic Acid

| Identifier | Value |

| IUPAC Name | (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid |

| CAS Number | 14402-54-1 |

| PubChem CID | 3084195 |

| Molecular Formula | C₈H₁₅NO₃S |

| SMILES | CCCSC--INVALID-LINK--NC(=O)C |

| InChI | InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |

| InChIKey | PSOKBYBSKZWNMI-ZETCQYMHSA-N |

Physicochemical Properties

The physicochemical properties of propylmercapturic acid are essential for developing analytical methods for its detection and for understanding its pharmacokinetic profile.

Table 2: Physicochemical Properties of Propylmercapturic Acid

| Property | Value | Source |

| Molecular Weight | 205.28 g/mol | [1] |

| Melting Point | 88-90 °C | [2] |

| Boiling Point | 435.5 °C at 760 mmHg | [2] |

| Water Solubility | Soluble | [3] |

| pKa (strongest acidic) | Not explicitly found | |

| pKa (strongest basic) | Not explicitly found | |

| LogP | 0.7 | [1] |

Metabolic Pathway

Propylmercapturic acid is not an endogenous compound but rather a metabolic product of exposure to electrophilic substances containing a propyl group, such as 1-bromopropane. The formation of propylmercapturic acid is a multi-step enzymatic process primarily occurring in the liver and kidneys.

The metabolic cascade begins with the conjugation of the electrophilic propyl-containing compound with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting S-propylglutathione conjugate is then sequentially metabolized by peptidases to yield S-propyl-L-cysteine. Finally, S-propyl-L-cysteine undergoes N-acetylation, catalyzed by N-acetyltransferases, to form the terminal metabolite, this compound (propylmercapturic acid), which is then excreted in the urine.

Experimental Protocols

Synthesis of this compound (Propylmercapturic Acid)

A common synthetic route to this compound involves the S-alkylation of N-acetyl-L-cysteine with a propyl halide.

Materials:

-

N-acetyl-L-cysteine

-

1-Bromopropane (or 1-iodopropane)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-acetyl-L-cysteine in a solution of sodium hydroxide in ethanol to form the sodium thiolate salt.

-

Add 1-bromopropane to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Analysis of Propylmercapturic Acid in Urine by HPLC-MS/MS

This method provides a sensitive and specific means for the quantification of propylmercapturic acid in biological samples.

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To an aliquot of the urine sample, add an internal standard (e.g., a stable isotope-labeled version of propylmercapturic acid).

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the urine sample, wash with water to remove interferences, and elute the analyte with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for propylmercapturic acid and its internal standard.

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence to suggest that propylmercapturic acid itself plays a significant role in specific cellular signaling pathways. Its primary biological relevance lies in its role as a stable, excretable end-product of a detoxification process. The formation of mercapturic acids is a clear indication that the body has been exposed to an electrophilic xenobiotic and has mounted a protective response via the glutathione conjugation system.

The parent compound, N-acetyl-L-cysteine (NAC), of which propylmercapturic acid is a derivative, is a well-known antioxidant and has been shown to modulate various signaling pathways, often through its ability to replenish intracellular glutathione levels and directly scavenge reactive oxygen species. NAC has been reported to influence pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. However, it is important to note that these effects are attributed to NAC and not directly to its S-conjugated metabolites like propylmercapturic acid. The biological activity of propylmercapturic acid is therefore considered to be minimal, with its main significance being a biomarker of exposure.[4][5]

Conclusion

Propylmercapturic acid is a crucial metabolite for monitoring human exposure to propyl-containing xenobiotics. Its well-defined chemical structure and metabolic pathway make it an ideal biomarker for use in occupational and environmental health studies. The analytical methods for its detection are robust and sensitive, allowing for accurate quantification in biological matrices. While its direct biological activity and involvement in signaling pathways appear to be limited, its formation is intrinsically linked to the vital glutathione-dependent detoxification system. Further research may yet uncover more subtle biological roles for this and other mercapturic acids, but its current standing as a key biomarker of exposure is firmly established.

References

- 1. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypropylmercapturic acid: a biologic marker of exposure to allylic and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of N-Acetyl-S-propyl-L-cysteine from 1-Bromopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromopropane (1-BP) is an organic solvent utilized in a variety of industrial applications. Occupational exposure to 1-BP is a significant health concern, necessitating a thorough understanding of its metabolism and detoxification pathways. The primary mechanism for the detoxification of 1-BP involves its biotransformation to N-Acetyl-S-propyl-L-cysteine, a mercapturic acid derivative that is subsequently excreted in the urine. This metabolite serves as a critical biomarker for assessing exposure to 1-BP.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic processes, quantitative data from human and animal studies, and detailed experimental protocols relevant to the formation of this compound from 1-bromopropane.

The Mercapturic Acid Pathway: The Core Mechanism

The formation of this compound from 1-bromopropane is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide range of xenobiotics.[4][5] The key steps are outlined below:

-

Step 1: Glutathione Conjugation: The initial and rate-limiting step involves the conjugation of 1-bromopropane with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[6][7][8] The nucleophilic thiol group of GSH attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming S-propyl-glutathione.[6]

-

Step 2: Sequential Cleavage: The S-propyl-glutathione conjugate undergoes sequential enzymatic cleavage. First, γ-glutamyltransferase removes the glutamyl residue, followed by the removal of the glycine residue by a dipeptidase. This results in the formation of S-propyl-L-cysteine.[4][5]

-

Step 3: N-Acetylation: In the final step, the S-propyl-L-cysteine intermediate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), utilizing acetyl-CoA as the acetyl group donor. This reaction yields the final, water-soluble, and readily excretable metabolite, this compound.[4][5]

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic cascade responsible for the conversion of 1-bromopropane to this compound.

Caption: Metabolic pathway of 1-bromopropane to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from key human and animal studies on the formation of this compound following exposure to 1-bromopropane.

Table 1: Human Exposure Studies

| Study | Exposure Group | 1-BP TWA (ppm) (Geometric Mean) | Urinary this compound (Geometric Mean) |

| Hanley et al. (2009)[3] | Sprayers | 92.4 | 195 mg/g creatinine |

| Non-sprayers | 10.5 | 42.9 mg/g creatinine | |

| Hanley et al. (2010)[2] | Workers near degreasers | 2.6 | 1.3 µg/mL |

| Workers remote from degreasers | 0.31 | 0.12 µg/mL |

Table 2: Animal Inhalation Studies (Rats)

| Study | Exposure Group (ppm 1-BP) | Duration | Urinary this compound (nmol/mg creatinine) |

| Valentine et al. (2007)[9][10] | 0 (Control) | 2 weeks | Not detected |

| 50 | 2 weeks | ~1000 | |

| 200 | 2 weeks | ~4000 | |

| 800 | 2 weeks | ~12000 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

Quantification of this compound in Urine by HPLC-MS/MS

This protocol is adapted from the method described by Cheever et al. (2009).[11]

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

-

Urine samples

-

This compound analytical standard

-

[d7]-N-Acetyl-S-propyl-L-cysteine (internal standard)

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid Phase Extraction (SPE) C18 columns

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Aqua 3 µm C18 300A column (or equivalent)

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Precondition the C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.

-

Thaw frozen urine samples to room temperature and vortex.

-

To 1 mL of urine, add the internal standard ([d7]-N-Acetyl-S-propyl-L-cysteine).

-

Load the urine sample onto the preconditioned SPE column.

-

Wash the column with 3 mL of 40% methanol in water.

-

Elute the analyte with 2 mL of acetone.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: Aqua 3 µm C18 300A (150 x 2.0 mm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):

-

This compound: m/z 204 -> [fragment ion]

-

[d7]-N-Acetyl-S-propyl-L-cysteine: m/z 211 -> [fragment ion]

-

-

-

Quantification:

-

Construct a calibration curve using the analytical standard.

-

Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Glutathione S-Transferase (GST) Activity Assay

This is a general protocol that can be adapted to assess the conjugation of 1-bromopropane with glutathione.

Objective: To determine the in vitro activity of GST in the presence of 1-bromopropane.

Materials:

-

Purified GST enzyme or liver cytosol preparation

-

1-Bromopropane

-

Reduced Glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well or cuvette, prepare a reaction mixture containing:

-

Phosphate buffer

-

GSH (final concentration, e.g., 1-5 mM)

-

GST enzyme preparation

-

-

Prepare a blank reaction without the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 1-bromopropane (dissolved in a suitable solvent like ethanol at a low final concentration to avoid enzyme inhibition) to the reaction mixture.

-

The final concentration of 1-bromopropane should be varied to determine kinetic parameters.

-

-

Measurement:

-

The direct measurement of S-propyl-glutathione formation can be challenging without labeled substrates. An indirect method could involve measuring the depletion of GSH over time using a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a colored product measured at 412 nm.

-

-

Calculation of Activity:

-

Calculate the rate of GSH depletion.

-

Enzyme activity can be expressed as nmol of GSH conjugated per minute per mg of protein.

-

Synthesis of this compound Standard

This protocol is a general method adapted for the synthesis of the analytical standard.

Objective: To synthesize this compound for use as a reference standard in analytical methods.

Materials:

-

N-Acetyl-L-cysteine

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Phosphoric acid (H3PO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction:

-

Dissolve N-Acetyl-L-cysteine in an aqueous solution of NaOH (e.g., 2N) in a round-bottom flask.

-

Add 1-bromopropane dissolved in ethanol to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH ~3 with HCl or H3PO4.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a biomonitoring study of 1-bromopropane exposure.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromopropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Globin s-propyl cysteine and urinary N-acetyl-S-propylcysteine as internal biomarkers of 1-bromopropane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Acetyl-S-propyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-S-propyl-L-cysteine, a compound of interest for various research and pharmaceutical applications. This document details the plausible synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and visual representations of the workflows.

Introduction

This compound, also known as propylmercapturic acid, belongs to the class of N-acyl-L-amino acids. It is a derivative of the amino acid L-cysteine, characterized by the presence of an N-acetyl group and an S-propyl group. This compound is a known metabolite of exposure to 1-bromopropane and is utilized as a biomarker for monitoring such exposures. Its synthesis is of interest for the preparation of analytical standards and for further toxicological and pharmacological research.

Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic routes, both commencing from the readily available amino acid L-cysteine.

Route A: S-Propylation followed by N-Acetylation

This pathway involves the initial introduction of the propyl group onto the sulfur atom of L-cysteine, followed by the acetylation of the amino group.

Route B: N-Acetylation followed by S-Propylation

Alternatively, the synthesis can be initiated by the acetylation of the amino group of L-cysteine to form N-acetylcysteine (NAC), which is then followed by the S-propylation of the thiol group.

Below is a logical workflow illustrating these two synthetic strategies.

Caption: Plausible synthetic routes for this compound.

Experimental Protocols

Route A: S-Propylation of L-Cysteine followed by N-Acetylation

Step 1: Synthesis of S-Propyl-L-cysteine

This procedure is adapted from methods for the S-alkylation of cysteine.

-

Materials:

-

L-cysteine

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Add 1-bromopropane dropwise to the stirred solution while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude S-propyl-L-cysteine.

-

Filter the precipitate, wash with cold water, and then with diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Step 2: N-Acetylation of S-Propyl-L-cysteine

This procedure is based on standard N-acetylation methods for amino acids.

-

Materials:

-

S-Propyl-L-cysteine

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend S-propyl-L-cysteine in water containing sodium acetate.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Continue stirring at room temperature for several hours.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, may precipitate upon acidification or require extraction with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified as described in the purification section.

-

Route B: N-Acetylation of L-Cysteine followed by S-Propylation

Step 1: Synthesis of N-Acetyl-L-cysteine (NAC)

A standard and widely used procedure for the synthesis of NAC.[2]

-

Materials:

-

L-cysteine hydrochloride monohydrate

-

Acetic anhydride

-

Sodium acetate trihydrate

-

Aqueous tetrahydrofuran (THF)

-

-

Procedure:

-

Stir a suspension of L-cysteine hydrochloride monohydrate in aqueous THF under a nitrogen atmosphere.

-

Add sodium acetate trihydrate and stir at room temperature to neutralize the hydrochloride salt.

-

Cool the resulting suspension and add acetic anhydride dropwise.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

The crude NAC can be isolated by filtration and purified by recrystallization.

-

Step 2: S-Propylation of N-Acetyl-L-cysteine

-

Materials:

-

N-Acetyl-L-cysteine (NAC)

-

1-Bromopropane

-

A suitable base (e.g., sodium hydroxide or sodium carbonate)

-

A suitable solvent (e.g., ethanol, DMF)

-

-

Procedure:

-

Dissolve N-acetyl-L-cysteine in the chosen solvent and add the base.

-

Add 1-bromopropane to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is worked up by acidification and extraction.

-

The crude this compound is then purified.

-

Purification Strategies

The final product, this compound, requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of the following techniques is typically employed.

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities. A mixture of solvents, such as ethanol/water or acetone/diethyl ether, may be effective.[2]

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be utilized. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) would be developed to separate the target compound from impurities.

-

Solvent Extraction: This technique is useful for separating the product from water-soluble or water-insoluble impurities based on its partitioning between two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): For purification of small quantities or for sample preparation for analysis, C18 SPE cartridges can be used. The sample is loaded, washed with a polar solvent mixture (e.g., 40% methanol in water), and the product is then eluted with a less polar solvent like acetone.

The following diagram illustrates a general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize key quantitative data for the starting materials and the target compound. It is important to note that specific yield and melting point data for the multi-step synthesis of this compound are not explicitly detailed in the surveyed literature and would need to be determined experimentally.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| L-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline solid |

| N-Acetyl-L-cysteine | C₅H₉NO₃S | 163.20 | White crystalline powder |

| 1-Bromopropane | C₃H₇Br | 122.99 | Colorless liquid |

| This compound | C₈H₁₅NO₃S | 205.27 | Expected to be a solid |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the propyl group protons (CH₃, CH₂, CH₂S), and the cysteine backbone protons (α-CH, β-CH₂). |

| ¹³C NMR | Resonances for the carbonyl carbons (acid and amide), the carbons of the propyl group, and the carbons of the cysteine backbone. |

| Mass Spec (ESI-) | A prominent ion at m/z 204 [M-H]⁻. |

Table 3: Reaction Parameters (Illustrative)

| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Acetylation of L-Cysteine | L-Cysteine, Acetic Anhydride | aq. THF | 0 to RT | 2-4 | >90 (typical)[3] |

| S-Propylation of NAC | NAC, 1-Bromopropane | Ethanol/Water | RT to 50 | 4-8 | To be determined |

Conclusion

This technical guide outlines the fundamental principles and plausible methodologies for the chemical synthesis and purification of this compound. By leveraging established protocols for S-alkylation and N-acetylation of cysteine derivatives, researchers can devise a robust synthetic strategy. The provided workflows and data tables serve as a valuable resource for the preparation of this important metabolite for analytical and research purposes. Further experimental optimization and detailed characterization will be necessary to establish a definitive and high-yielding synthetic procedure.

References

Physical and chemical properties of N-Acetyl-S-propyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-propyl-L-cysteine is a derivative of the widely studied N-acetylcysteine (NAC). While it is most notably recognized as a biomarker for exposure to the industrial solvent 1-bromopropane, its structural similarity to NAC suggests potential applications in areas where NAC has shown promise, including roles as an antioxidant and a precursor to glutathione. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with inferred biological activities based on the well-documented characteristics of N-acetylcysteine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its core structure consists of the amino acid L-cysteine, which is N-acetylated at the amino group and S-alkylated with a propyl group at the thiol position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₃S | [2] |

| Molecular Weight | 205.27 g/mol | [2] |

| CAS Number | 14402-54-1 | [2] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 88-90 °C | |

| Boiling Point | 435.5 °C at 760 mmHg | |

| Density | 1.169 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage | 2-8°C, under inert atmosphere | [1] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A definitive, detailed synthesis protocol for this compound is not widely published. However, a standard method for the S-alkylation of N-acetylcysteine can be adapted. The following is a representative protocol based on general chemical principles for the synthesis of similar N-acetyl-S-alkyl-L-cysteine derivatives.

Materials:

-

N-acetyl-L-cysteine (NAC)

-

1-Bromopropane (or 1-iodopropane)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or a similar polar solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolution of NAC: Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.

-

Deprotonation: Slowly add a solution of sodium hydroxide in ethanol to the NAC solution with stirring. This will deprotonate the thiol group, forming the thiolate anion, which is a more potent nucleophile. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.

-

Alkylation: Add 1-bromopropane to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction between the thiolate and the alkyl halide.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to protonate the carboxylic acid.

-

Extraction: The product is extracted from the aqueous solution using an organic solvent such as ethyl acetate.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification of this compound (Representative Protocol)

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

If recrystallization is not effective, the crude product can be purified by silica gel column chromatography.

-

A suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures) would be used to separate the product from impurities.

HPLC-MS Analysis of this compound

An established method for the quantification of this compound in urine involves High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3]

Instrumentation:

-

Liquid Chromatograph (LC)

-

Mass Spectrometer (MS) with Electrospray Ionization (ESI)

Chromatographic Conditions (based on published methods):

-

Column: C18 reverse-phase column (e.g., Aqua 3 µm C18 150 x 4.6 mm).[3]

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode.[3]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound, the deprotonated molecule [M-H]⁻ at m/z 204.07 would be a target for monitoring.[3]

Spectral Data (Predicted)

Table 2: Predicted NMR and IR Spectral Data for this compound

| Spectral Data | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Assignment |

| ¹H NMR | ~0.9 ppm (triplet, 3H) | -CH₃ (propyl group) |

| ~1.6 ppm (sextet, 2H) | -CH₂- (middle of propyl group) | |

| ~2.0 ppm (singlet, 3H) | -C(O)CH₃ (acetyl group) | |

| ~2.5 ppm (triplet, 2H) | S-CH₂- (propyl group) | |

| ~3.0 ppm (multiplet, 2H) | β-CH₂ (cysteine backbone) | |

| ~4.5 ppm (multiplet, 1H) | α-CH (cysteine backbone) | |

| ~8.0 ppm (doublet, 1H) | -NH- (amide) | |

| ~10-12 ppm (broad singlet, 1H) | -COOH (carboxylic acid) | |

| ¹³C NMR | ~13 ppm | -CH₃ (propyl group) |

| ~23 ppm | -C(O)CH₃ (acetyl group) | |

| ~23 ppm | -CH₂- (middle of propyl group) | |

| ~34 ppm | S-CH₂- (propyl group) | |

| ~35 ppm | β-CH₂ (cysteine backbone) | |

| ~53 ppm | α-CH (cysteine backbone) | |

| ~170 ppm | -C=O (amide) | |

| ~173 ppm | -C=O (carboxylic acid) | |

| Mass Spec (ESI-) | m/z 204.07 | [M-H]⁻ |

| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| ~3200-3400 cm⁻¹ | N-H stretch (amide) | |

| ~2800-3000 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1700-1725 cm⁻¹ | C=O stretch (carboxylic acid) | |

| ~1640-1680 cm⁻¹ | C=O stretch (amide I) | |

| ~1520-1570 cm⁻¹ | N-H bend (amide II) |

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of this compound is scarce. However, its close structural relationship to N-acetylcysteine (NAC) allows for informed predictions of its likely biological roles. NAC is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[4] It is plausible that this compound shares these fundamental properties.

Antioxidant Activity and Glutathione Precursor

This compound is expected to act as a precursor to L-cysteine, thereby supporting the synthesis of glutathione.[4][5][6][7] The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, this compound can help replenish intracellular GSH levels, which is crucial for protecting cells from oxidative damage.[8][9]

The proposed mechanism involves the deacetylation of this compound to S-propyl-L-cysteine, followed by further metabolism that can release cysteine. This cysteine can then be incorporated into glutathione.

Caption: Proposed pathway for this compound as a glutathione precursor.

Potential Signaling Pathway Involvement

Based on the known actions of NAC, this compound may influence several signaling pathways, primarily through its ability to modulate the cellular redox state.

-

NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which leads to the transcription of pro-inflammatory cytokines. By reducing oxidative stress, this compound may inhibit the activation of NF-κB.[10]

Caption: Potential inhibition of the NF-κB pathway by this compound.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are also sensitive to redox changes and are often activated by oxidative stress. NAC has been shown to modulate these pathways, and it is conceivable that this compound could have similar effects.[11]

Conclusion

This compound is a molecule of interest primarily due to its role as a biomarker. However, its structural similarity to N-acetylcysteine suggests a broader potential for biological activity, particularly as an antioxidant and glutathione precursor. This guide provides a summary of its known physical and chemical properties and outlines potential experimental approaches and biological functions. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound, distinguishing it from its more well-known parent compound. The information and protocols provided herein are intended to serve as a starting point for such investigations.

References

- 1. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H15NO3S | CID 3084195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alamaya.net [alamaya.net]

- 6. molecularprovisions.com [molecularprovisions.com]

- 7. N-acetyl cysteine as a glutathione precursor for schizophrenia--a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of N-acetyl-l-cysteine on chronic heat stress-induced oxidative stress and inflammation in the ovaries of growing pullets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

N-Acetyl-S-propyl-L-cysteine: A Biomarker of Occupational Exposure to 1-Bromopropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a metabolite of the industrial solvent 1-bromopropane (1-BP) and serves as a key biomarker for assessing occupational exposure.[1][2][3][4] 1-Bromopropane is utilized in a variety of applications, including adhesives, aerosol products, and as a cleaning solvent, often as a replacement for ozone-depleting substances.[1][3][5] However, concerns regarding its potential neurotoxicity and reproductive health effects have necessitated reliable methods for monitoring worker exposure.[3][4][5] AcPrCys, a mercapturic acid conjugate excreted in urine, has been identified as a sensitive and specific biomarker for quantifying 1-BP exposure levels.[1][4] This technical guide provides a comprehensive overview of AcPrCys as a biomarker, including its metabolic formation, detailed analytical protocols for its quantification, and a summary of key quantitative data from occupational exposure studies.

Metabolic Pathway of 1-Bromopropane to this compound

The metabolism of 1-bromopropane is a complex process involving several pathways, including oxidation via cytochrome P450 (CYP2E1) and conjugation with glutathione.[1][6] The formation of AcPrCys is a result of the glutathione conjugation pathway.[1] Initially, 1-bromopropane conjugates with glutathione to form S-n-propyl-glutathione. This intermediate is then cleaved to S-n-propyl-L-cysteine, which is subsequently acetylated to form this compound, the final mercapturic acid metabolite that is excreted in the urine.[1]

Metabolic conversion of 1-Bromopropane to this compound.

Quantitative Data from Occupational Exposure Studies

Urinary concentrations of AcPrCys have been shown to correlate significantly with the time-weighted average (TWA) air concentrations of 1-BP in workplace settings.[1][3][5] The following tables summarize quantitative data from studies of workers exposed to 1-BP in different industrial applications.

Table 1: Exposure to 1-BP in Foam Cushion Spray Adhesives

| Worker Group | Geometric Mean 1-BP TWA (ppm) | Urinary AcPrCys (Creatinine Adjusted) |

| Sprayers | 92.4 | Significantly higher than non-sprayers |

| Non-sprayers | 10.5 | Significantly lower than sprayers |

Data from a study of 30 workers at two factories. Associations of AcPrCys concentrations with 1-BP TWA exposure were statistically significant for both sprayers (P < 0.05) and non-sprayers (P < 0.01).[1][3]

Table 2: Exposure to 1-BP from Vapor Degreasing and Adhesive Manufacturing

| Worker Group | Geometric Mean 1-BP TWA (ppm) | 48-h Geometric Mean Urinary Br⁻ | 48-h Geometric Mean Urinary AcPrCys |

| Near Degreasers | 2.6 | 8.9 | 1.3 |

| Remote from Degreasers | 0.31 | 3.7 | 0.12 |

This study demonstrates that urinary AcPrCys is a useful biomarker even at low exposure levels. Associations of AcPrCys concentrations with 1-BP TWA were statistically significant for workers near degreasers (p < 0.01).[4]

Experimental Protocols for AcPrCys Quantification

The quantification of AcPrCys in urine is typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1][2] The following protocol is a synthesis of methodologies reported in the literature.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate AcPrCys from the urine matrix.

-

Procedure:

-

Adjust urine samples to pH 3.[1]

-

Apply the acidified urine to a preconditioned C18 SPE column.[2]

-

Wash the column with a solution of 40% methanol and 60% water.[2]

-

Elute the analyte with acetone.[2]

-

Dry the eluate under a stream of nitrogen.[1]

-

Reconstitute the dried eluate in methanol for HPLC-MS analysis.[1]

-

2. Analytical Method: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

-

Objective: To separate and quantify AcPrCys.

-

Instrumentation:

-

Liquid chromatograph (LC) system.

-

Mass spectrometer (MS) with an electrospray ionization (ESI) source.[2]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

3. Method Validation Parameters

-

Limit of Detection (LOD): Approximately 0.01 µg/ml of AcPrCys in urine.[2]

-

Limit of Quantitation (LOQ): 0.03 µg/ml.[1]

-

Recovery: Spiked sample mean recovery is typically between 96% and 103%.[1][2]

-

Internal Standard: Deuterated AcPrCys ([d₇]-AcPrCys) is used as an internal standard to ensure accuracy.[2]

References

- 1. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of N-Acetyl-S-propyl-L-cysteine as a Key Metabolite of 1-Bromopropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical quantification of N-Acetyl-S-propyl-L-cysteine (AcPrCys). AcPrCys has been identified as a major urinary metabolite of the industrial solvent 1-bromopropane (1-BP), making it a critical biomarker for assessing occupational and environmental exposure. This document details the metabolic journey of 1-BP through the mercapturic acid pathway, from its initial conjugation with glutathione to its eventual excretion as AcPrCys. Detailed experimental protocols for the quantification of this metabolite in urine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are provided, alongside a compilation of quantitative data from various exposure studies. Furthermore, this guide explores the broader biological implications of N-acetylcysteine (NAC) derivatives, delving into their influence on key cellular signaling pathways. This paper aims to serve as a valuable resource for professionals in toxicology, drug development, and occupational health, providing the foundational knowledge and practical methodologies for the study of AcPrCys.

Introduction

This compound (AcPrCys), also known as n-propylmercapturic acid, is a pivotal metabolite in the biotransformation of 1-bromopropane (1-BP).[1] 1-BP is an organic solvent used in a variety of industrial applications, including as a cleaning agent, an adhesive, and in the production of pharmaceuticals and agricultural products.[1][2] Concerns over its potential neurotoxicity and reproductive effects have necessitated the development of reliable methods for monitoring human exposure.[3][4] The identification of AcPrCys as the primary urinary metabolite of 1-BP has established it as a crucial biomarker for assessing exposure levels in occupational settings.[1][4] This guide provides a detailed exploration of the metabolic processes that lead to the formation of AcPrCys, the analytical techniques for its quantification, and the broader context of N-acetylcysteine's role in cellular pathways.

The Metabolic Pathway: From 1-Bromopropane to this compound

The biotransformation of 1-bromopropane into this compound is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide range of xenobiotics.[1][2] The process begins with the conjugation of the electrophilic 1-bromopropane with the endogenous antioxidant glutathione (GSH).[5][6] This initial reaction is catalyzed by Glutathione S-transferases (GSTs).[1][7] The resulting S-propyl-glutathione conjugate is then sequentially metabolized by two enzymes primarily located on the cell surface: γ-glutamyltransferase (GGT) and dipeptidases.[1][8] GGT removes the glutamate residue, and dipeptidases cleave the glycine residue, yielding S-propyl-L-cysteine.[1][7] In the final step, the S-propyl-L-cysteine conjugate is N-acetylated by the enzyme N-acetyltransferase (NAT) in the cytoplasm to form the water-soluble and readily excretable this compound.[1][7]

Quantitative Analysis of this compound in Urine

The quantification of AcPrCys in urine is a reliable method for biological monitoring of 1-BP exposure.[9][10] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and sensitive analytical technique employed for this purpose.[1][10]

Experimental Protocol: HPLC-MS Quantification

The following protocol is a synthesis of methodologies reported in the literature for the analysis of AcPrCys in human urine.[1][10]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Column Conditioning: A C18 SPE column is preconditioned sequentially with methanol and then with water.[1]

-

Sample Loading: A urine sample (typically 1-2 mL) is loaded onto the conditioned SPE column.[9]

-

Washing: The column is washed with a 40% methanol in water solution to remove interfering substances.[1][10]

-

Elution: The target analyte, AcPrCys, is eluted from the column with acetone.[1][10]

-

Evaporation and Reconstitution: The acetone eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for HPLC-MS analysis.

3.1.2. HPLC-MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is utilized.[1][10]

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratios (m/z) of AcPrCys and its internal standard.[1][10]

-

Ions Monitored: For AcPrCys, the [M-H]⁻ ion at m/z 204 is monitored. A deuterated internal standard, such as [d₇]-AcPrCys, is monitored at m/z 211.[1][10]

-

Quantitative Data Summary

The following tables summarize quantitative data from studies on the analysis of AcPrCys in urine.

Table 1: Analytical Method Validation Data

| Parameter | Value | Reference |

| Recovery | 96 - 103% | [1][10] |

| Limit of Detection (LOD) | ~0.01 µg/mL | [1][10] |

| Relative Standard Deviation (RSD) | ≤ 6.4% | [1][10] |

Table 2: Urinary Concentrations of this compound in Exposed Workers

| Exposure Group | 1-BP Air Concentration (ppm, GM) | Urinary AcPrCys (GM) | Reference |

| Sprayers | 92.4 | Higher levels observed | [4][11] |

| Non-Sprayers | 10.5 | Lower levels observed | [4][11] |

| Workers near Vapor Degreasers | 2.6 | 1.3 (units not specified) | [3] |

| Workers remote from Vapor Degreasers | 0.31 | 0.12 (units not specified) | [3] |

GM: Geometric Mean

Biological Effects and Signaling Pathways of N-Acetylcysteine (NAC)

While AcPrCys itself is primarily a detoxification product, its core structure is based on N-acetylcysteine (NAC). NAC is a well-studied compound with a wide range of biological activities, primarily stemming from its role as a precursor to the antioxidant glutathione (GSH) and its ability to act as a direct scavenger of reactive oxygen species (ROS).[12][13][14] Understanding the signaling pathways modulated by NAC provides valuable context for the potential downstream effects of exposure to compounds that are metabolized to NAC conjugates.

NAC has been shown to influence several key signaling pathways:

-

NF-κB Pathway: NAC can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. It achieves this by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12]

-

MAPK Pathways: NAC can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are involved in cellular stress responses, apoptosis, and inflammation.

-

mTOR Pathway: Some studies suggest that NAC can stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15]

Conclusion

The discovery and characterization of this compound as a major urinary metabolite of 1-bromopropane represents a significant advancement in the field of toxicology and occupational health. The detailed understanding of its metabolic formation via the mercapturic acid pathway, coupled with robust analytical methods for its quantification, provides a powerful tool for monitoring human exposure to this industrial solvent. For researchers and professionals in drug development, the study of such metabolites offers insights into xenobiotic metabolism and the broader biological activities of N-acetylcysteine derivatives. This technical guide serves as a comprehensive resource, consolidating the current knowledge on AcPrCys and providing the necessary technical details to support further research and application in this critical area.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatotoxic effect of 1-bromopropane and its conjugation with glutathione in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of glutathione conjugation in the hepatotoxicity and immunotoxicity induced by 1-bromopropane in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective [journal.hep.com.cn]

- 9. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of N-acetylcysteine in the prevention of DNA damage and cancer, with special reference to smoking-related end-points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. [vivo.health.unm.edu]

Methodological & Application

Application Note: Quantification of N-Acetyl-S-propyl-L-cysteine in Human Urine using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a mercapturic acid conjugate and a major urinary metabolite of the industrial solvent 1-bromopropane (1-BP).[1] Due to the neurotoxicity and reproductive toxicity associated with 1-BP exposure, monitoring AcPrCys in urine is a critical tool for assessing occupational and environmental exposure.[1] This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of AcPrCys in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathway and Metabolism

The formation of this compound is a result of the body's detoxification pathway for 1-bromopropane. This metabolic process involves the conjugation of 1-bromopropane with glutathione, which is subsequently metabolized to the final mercapturic acid derivative that is excreted in the urine.

Caption: Metabolic pathway of 1-bromopropane to this compound.

Experimental Protocols

Materials and Reagents

-

This compound (AcPrCys) standard

-

[d₇]-N-Acetyl-S-propyl-L-cysteine ([d₇]-AcPrCys) internal standard

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Human urine (blank)

Instrumentation

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation Protocol

-

Urine Sample Collection and Storage: Collect urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or lower.

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

-

Spiking with Internal Standard: To a 1 mL aliquot of urine, add the internal standard, [d₇]-AcPrCys, to a final concentration of 1 µg/mL.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a 40% methanol/60% water solution to remove interferences.[1]

-

Elute the analyte and internal standard with 4 mL of acetone.[1]

-

Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (85:15 water:methanol with 0.1% acetic acid).

-

HPLC-MS/MS Analysis Protocol

-

HPLC Column: Aqua 3 µm C18, 150 x 2.0 mm.[1]

-

Mobile Phase A: Water with 0.1% Acetic Acid

-

Mobile Phase B: Methanol with 0.1% Acetic Acid

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 15 10.0 95 10.1 15 | 15.0 | 15 |

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) AcPrCys 204.1 144.1 | [d₇]-AcPrCys | 211.1 | 151.1 |

Experimental Workflow

The overall analytical workflow for the quantification of this compound in urine is depicted in the following diagram.

Caption: Experimental workflow for AcPrCys quantification in urine.

Quantitative Data and Method Validation

The analytical method was validated for its performance characteristics. The results are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 0.03 - 40 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Accuracy (Recovery) | 96 - 103%[1] |

| Precision (RSD) | ≤ 6.4%[1] |

Analytical Method Validation Parameters

The relationship and hierarchy of the key validation parameters ensuring a reliable analytical method are illustrated below.

Caption: Key parameters for analytical method validation.

This application note provides a detailed and validated HPLC-MS method for the quantification of this compound in human urine. The method is sensitive, specific, and accurate, making it suitable for biomonitoring studies of 1-bromopropane exposure in occupational and research settings. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures reliable and reproducible results.

References

Application Notes and Protocols: Deuterium-Labeled N-Acetyl-S-propyl-L-cysteine as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled N-Acetyl-S-propyl-L-cysteine, specifically N-Acetyl-S-(propyl-d7)-L-cysteine ([d7]-AcPrCys), serves as an effective internal standard for the quantitative analysis of its corresponding unlabeled form, this compound (AcPrCys). AcPrCys is a urinary biomarker used to monitor exposure to the industrial solvent 1-bromopropane (1-BP).[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, as it compensates for variations in sample preparation and instrument response.[2][3] This document provides detailed application notes and protocols for the use of [d7]-AcPrCys in analytical methods.

Principle and Application

Stable isotope dilution analysis using mass spectrometry is a gold-standard analytical technique for quantitative analysis. Deuterium-labeled internal standards, such as [d7]-AcPrCys, are ideal for this purpose because they have nearly identical chemical and physical properties to the analyte of interest (AcPrCys). However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2][3]

The primary application of [d7]-AcPrCys is in the biomonitoring of human exposure to 1-bromopropane, a solvent used in various industrial applications.[1] Exposure to 1-BP can lead to neurological disorders, making monitoring of exposure levels in industrial workers a significant health concern.[1] AcPrCys is a major urinary metabolite of 1-BP, and its quantification provides a measure of the absorbed dose of the solvent.[1]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) of AcPrCys from Urine

This protocol outlines the extraction and purification of AcPrCys from human urine samples prior to LC-MS analysis.

Materials:

-

Human urine samples

-

[d7]-AcPrCys internal standard solution

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Deionized water

-

C18 SPE columns

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Take a known volume of the urine supernatant (e.g., 1 mL).

-

Spike the urine sample with a known amount of [d7]-AcPrCys internal standard solution.

-

Precondition a C18 SPE column by washing with methanol followed by deionized water.

-

Load the spiked urine sample onto the preconditioned SPE column.

-

Wash the column with a 40% methanol/60% water solution to remove interfering substances.[1]

-

Elute the analyte and internal standard from the column with acetone.[1]

-

Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

HPLC-MS Method for Quantification of AcPrCys

This protocol describes the instrumental analysis of the prepared samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source[1]

Chromatographic Conditions:

-

HPLC Column: Aqua 3 µm C18 300A or equivalent[1]

-

Mobile Phase: A suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

-

Detection Mode: Selected Ion Monitoring (SIM).[1]

-

Monitored Ions:

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method using [d7]-AcPrCys as an internal standard for the quantification of AcPrCys in human urine.

| Parameter | Value | Reference |

| Fortified Concentration Levels | 0.625 - 10 µg/mL | [1] |

| Recovery | 96 - 103% | [1] |

| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |

| Limit of Detection (LOD) | Approximately 0.01 µg/mL | [1] |

Visualizations

Caption: Workflow for the quantification of AcPrCys using [d7]-AcPrCys.

Logical Relationships in Quantitative Analysis

Caption: Data analysis logic for internal standard-based quantification.

Conclusion

Deuterium-labeled this compound is a reliable and essential internal standard for the accurate quantification of the 1-bromopropane exposure biomarker, AcPrCys, in biological matrices. The provided protocols and data demonstrate a robust and validated method for biomonitoring applications. The use of such stable isotope-labeled standards is highly recommended to ensure the quality and accuracy of analytical results in clinical and research settings.

References

Application Note: Quantitative Analysis of Propylmercapturic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propylmercapturic acid (PMA), a key biomarker of exposure to n-propyl compounds, in biological matrices such as urine.[1] The methodology utilizes gas chromatography-mass spectrometry (GC-MS) following sample extraction and chemical derivatization. Due to the polar and non-volatile nature of propylmercapturic acid, derivatization is a critical step to enable its analysis by GC-MS.[2] This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, along with illustrative quantitative data.

Introduction

Propylmercapturic acid is a metabolite formed from the conjugation of n-propyl compounds with glutathione, followed by enzymatic degradation in the liver. Its presence and concentration in biological fluids, particularly urine, serve as a reliable indicator of exposure to various industrial and environmental chemicals. Accurate quantification of propylmercapturic acid is crucial for toxicological studies, occupational health monitoring, and in the development of drugs where n-propyl moieties are present. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of mercapturic acids. However, the inherent polarity of these compounds necessitates a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis.[2]

Principle of the Method

The analysis of propylmercapturic acid by GC-MS involves a multi-step process. The analyte is first extracted from the biological matrix, typically urine, using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[3] Subsequently, the polar functional groups (carboxyl and amino groups) of propylmercapturic acid are chemically modified through a derivatization reaction, commonly silylation, to yield a more volatile and thermally stable compound.[2] The derivatized analyte is then separated from other components on a gas chromatography column and detected by a mass spectrometer. The mass spectrometer provides highly specific identification and quantification based on the unique fragmentation pattern of the derivatized propylmercapturic acid.

Experimental Protocols

Sample Preparation (from Urine)

Proper sample preparation is critical to remove interfering substances and concentrate the analyte. A solid-phase extraction (SPE) method using a C18 cartridge is recommended for its efficiency in recovering mercapturic acids from urine.[3]

-

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled propylmercapturic acid)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

C18 SPE Cartridges

-

SPE vacuum manifold

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Sample Pre-treatment: To 1 mL of urine, add the internal standard. Acidify the sample to a pH of approximately 3 with formic acid. Centrifuge to pellet any precipitates.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the propylmercapturic acid with 2 mL of methanol.

-

Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization (e.g., acetonitrile).

-

Derivatization

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent.

-

Materials:

-

Dried sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Acetonitrile or Pyridine

-

Heating block

-

-

Procedure:

-

To the dried sample extract, add 50 µL of pyridine and 75 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 75°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

-

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of derivatized propylmercapturic acid. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 200°C at 10°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 minutes

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

-

Quantitative Data

The following table provides representative quantitative data for the GC-MS analysis of a related derivatized mercapturic acid, S-Propylmercaptocysteine. These values are for illustrative purposes and should be experimentally determined for propylmercapturic acid in your specific assay and instrument.[2]

| Analyte | Derivatization | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| S-Propylmercaptocysteine | Silylation | To be determined | To be determined | Illustrative: 5-10 ng/mL | Illustrative: 15-30 ng/mL |

Visualizations

References

Application Notes and Protocols for N-Acetyl-S-propyl-L-cysteine in Human Biomonitoring

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-S-propyl-L-cysteine (NASPC), also referred to as n-propylmercapturic acid (AcPrCys), is a key biomarker for assessing human exposure to 1-bromopropane (1-BP).[1][2][3] 1-BP is an industrial solvent used in various applications, including adhesives, metal cleaning, and electronics manufacturing.[2][3][4] Concerns over its potential neurological and reproductive toxicity have made biomonitoring of exposed workers a critical component of occupational health and safety programs.[2][3][4] NASPC is a urinary metabolite formed from the detoxification of 1-BP, making it a reliable indicator of internal dose.[2][3] This document provides detailed application notes and protocols for the use of NASPC in human biomonitoring studies.

Metabolic Pathway of this compound Formation

Exposure to 1-bromopropane leads to its metabolism through several pathways, one of which is conjugation with glutathione. This initial step is followed by enzymatic cleavage and N-acetylation to form the water-soluble and excretable mercapturic acid, this compound, which is then eliminated in the urine.[2]

Data Presentation: Quantitative Analytical Parameters

The following table summarizes the key quantitative data for the analysis of this compound in human urine based on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 µg/mL | [1][2] |

| Limit of Quantitation (LOQ) | 0.03 µg/mL | [2] |

| Recovery Rate | 96 - 103% | [1][2] |

| Relative Standard Deviation (RSD) | ≤ 6.4% | [1][2] |

| Internal Standard | [d₇]-AcPrCys | [1] |

| Monitored Ions (m/z) | AcPrCys: 204, [d₇]-AcPrCys: 211 | [1] |

Experimental Protocols

A validated analytical procedure for the quantification of NASPC in human urine typically involves urine sample collection, solid-phase extraction (SPE), and analysis by HPLC-MS.[1][2]

1. Urine Sample Collection and Storage

-